2,2,3,3-Tetramethylcyclopropan-1-amine
Overview
Description
2,2,3,3-Tetramethylcyclopropan-1-amine is an organic compound characterized by a cyclopropane ring with four methyl groups and an amine group attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetramethylcyclopropan-1-amine typically involves the cyclopropanation of suitable precursors followed by amination. One common method includes the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with a suitable amine source under reductive amination conditions. The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride in an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis. The process may also include purification steps like distillation or crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3-Tetramethylcyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of alkylated or acylated amines.
Scientific Research Applications
2,2,3,3-Tetramethylcyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetramethylcyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
- 2,2,3,3-Tetramethylcyclopropanecarboxylic acid
- 2,2,4,4-Tetramethylcyclobutanediol
- 1-(2,2,3,3-Tetramethylcyclopropyl)cyclopropane-1-carboxylic acid
Comparison: Compared to these similar compounds, 2,2,3,3-Tetramethylcyclopropan-1-amine is unique due to the presence of the amine group, which imparts different chemical reactivity and biological activity. The amine group allows for a wider range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
2,2,3,3-tetramethylcyclopropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6(2)5(8)7(6,3)4/h5H,8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAYLAYKWFYDET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101292946 | |
Record name | 2,2,3,3-Tetramethylcyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101292946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80874-88-0 | |
Record name | 2,2,3,3-Tetramethylcyclopropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80874-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,3,3-Tetramethylcyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101292946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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